

Hardness Comparison: As-Welded vs. Heat-Treated LH-708 Weldments

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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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This guide provides a comparative analysis of the hardness of **LH-708** hot work tool steel weld deposits in the as-welded condition versus after post-weld heat treatment. The data presented is essential for researchers, scientists, and professionals in materials science and engineering to understand the impact of heat treatment on the mechanical properties of this alloy.

Data Summary

The hardness of the **LH-708** weld deposit is significantly influenced by its thermal history. The following table summarizes the typical Rockwell C hardness (HRC) values obtained for as-welded and various heat-treated conditions.

Condition	Hardness (HRC)
As-Welded	41-46 ^{[1][2][3]}
Hardened	49-51 ^{[1][2][3]}
Annealed	21-24 ^{[1][2][3]}

Experimental Protocols

The following sections detail the methodologies for welding, heat treatment, and hardness testing to achieve the results presented above.

Welding Protocol

- Preparation: The base metal surface was thoroughly cleaned to remove any contaminants such as scale, rust, oil, or moisture.
- Preheating: The workpiece was preheated to a temperature of 300-400°C to minimize the risk of cracking during welding.[\[2\]](#)
- Welding Process: Shielded Metal Arc Welding (SMAW) was employed using **LH-708** electrodes.
- Buffer Layer: For applications requiring significant buildup, an initial buffer layer was deposited using LH-710 electrodes to enhance toughness and provide a suitable base for the **LH-708** deposit.[\[2\]](#)
- Deposition: The **LH-708** electrode was held perpendicular to the base metal during deposition. A maximum of two layers of **LH-708** were applied to achieve full hardness in the as-welded condition.[\[2\]](#)
- Cooling: After welding, the workpiece was allowed to cool slowly in still air.

Heat Treatment Protocol

A portion of the as-welded samples underwent post-weld heat treatment to modify their mechanical properties. The following procedures were followed for hardening, tempering, and annealing:

- Hardening:
 - The as-welded samples were heated to a temperature range of 1070-1120°C.[\[2\]](#)
 - The samples were held at this temperature to ensure complete austenitization.
 - Quenching was performed in oil to achieve a martensitic microstructure.[\[2\]](#)
- Tempering:
 - Following hardening, the samples were tempered by heating to a temperature between 500-600°C.[\[2\]](#)

- The samples were held at the tempering temperature for two hours to relieve internal stresses and increase toughness.[\[2\]](#)
- Annealing:
 - To achieve a softened condition, as-welded samples were heated to a temperature of 750-780°C.[\[2\]](#)
 - The samples were held at this temperature for four hours.[\[2\]](#)
 - The furnace was then slowly cooled to room temperature.

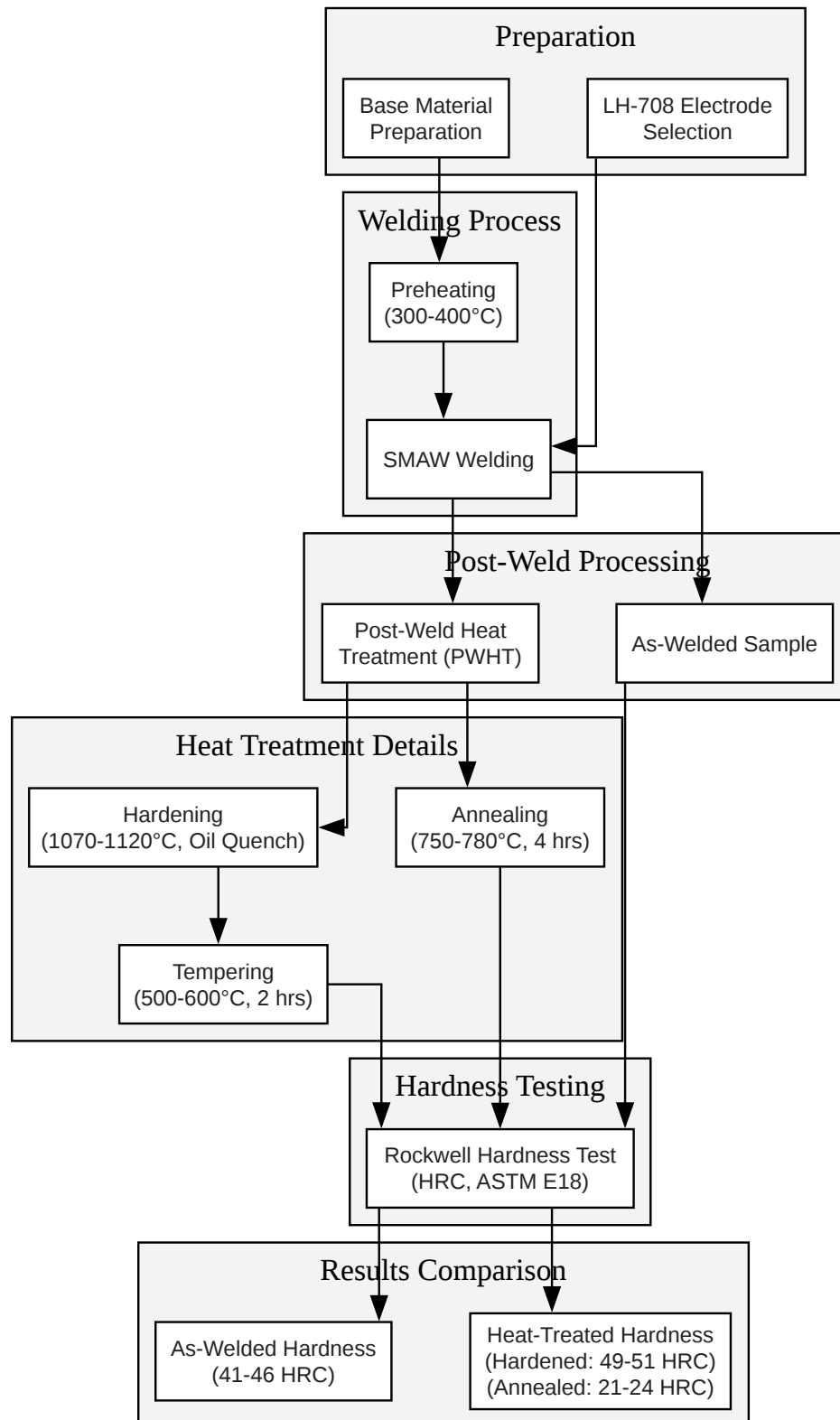
Hardness Testing Protocol

Hardness measurements were conducted in accordance with the ASTM E18 standard for Rockwell hardness testing.

- Equipment: A calibrated Rockwell hardness tester was used for all measurements.
- Scale: The Rockwell C (HRC) scale was utilized, which is appropriate for hardened steels.
- Procedure:
 - The surface of the weld deposit was prepared to be smooth, flat, and free of any scale or debris.
 - A minor load of 10 kgf was first applied.
 - Subsequently, a major load of 150 kgf was applied.
 - The Rockwell C hardness value was directly read from the machine's dial or digital display after the major load was removed.
- Measurement Location: Multiple indentations were made on the surface of the weld deposit for each condition (as-welded, hardened, and annealed) to ensure a representative average hardness value was obtained.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from initial material preparation to the final hardness comparison.



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Caption: Workflow for comparing **LH-708** hardness.

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